molecular formula C9H5Cl2NO2 B587851 2-Cyano-2-(3,4-dichlorophenyl)acetic acid CAS No. 141516-10-1

2-Cyano-2-(3,4-dichlorophenyl)acetic acid

Cat. No.: B587851
CAS No.: 141516-10-1
M. Wt: 230.044
InChI Key: VQOFJNONRKFLML-UHFFFAOYSA-N
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Description

2-Cyano-2-(3,4-dichlorophenyl)acetic acid is an organic compound characterized by the presence of a cyano group (-CN) and a dichlorophenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid typically involves the reaction of 3,4-dichlorobenzyl cyanide with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group replaces the chlorine atom on the acetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated through filtration and purification steps, including distillation and crystallization, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(3,4-dichlorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Cyano-2-(3,4-dichlorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(2,4-dichlorophenyl)acrylic acid
  • 3,4-Dichlorophenylacetic acid
  • 2,4-Dichlorophenylacetic acid

Uniqueness

2-Cyano-2-(3,4-dichlorophenyl)acetic acid is unique due to the presence of both a cyano group and a dichlorophenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-cyano-2-(3,4-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-7-2-1-5(3-8(7)11)6(4-12)9(13)14/h1-3,6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOFJNONRKFLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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